molecular formula C7H9Cl2F3N2 B1458533 (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride CAS No. 1798725-24-2

(3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride

Cat. No. B1458533
M. Wt: 249.06 g/mol
InChI Key: NLLMHZWXTHPOPQ-UHFFFAOYSA-N
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Description

“(3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride”, also known as TFPMA, is a chemical compound that has generated significant scientific interest in the fields of pharmacology, medicinal chemistry, and chemical synthesis. It has a CAS Number of 1798725-24-2 and a molecular weight of 249.06 .

Scientific Research Applications

Synthesis and Characterization

The chemical compound (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride has been involved in various scientific research studies focusing on its synthesis, characterization, and application in creating novel compounds with potential biological activities. One study described the synthesis of heterocyclic Schiff bases using 3-aminomethyl pyridine, which were screened for anticonvulsant activity. These compounds, including derivatives of the trifluoromethylpyridinyl methanamine, showed promising results in seizure protection after administration in animal models (Pandey & Srivastava, 2011). Another example includes the synthesis of novel imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, demonstrating the versatility of this compound in facilitating the development of new chemical entities with potential for further investigation (Mihorianu et al., 2010).

Photophysical and Photocytotoxic Properties

Research into the photophysical and photocytotoxic properties of compounds derived from (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride has shown significant potential in medical applications, particularly in the development of therapeutic agents that can be activated by light. Iron(III) complexes containing derivatives of this compound have demonstrated unprecedented photocytotoxicity under red light to various cell lines through apoptosis and the generation of reactive oxygen species. This suggests a potential application in targeted cancer therapies (Basu et al., 2014; Basu et al., 2015).

Catalytic and Polymerization Applications

In the field of catalysis and polymerization, derivatives of (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride have been utilized as ligands in the synthesis of metal complexes that serve as catalysts. For example, unsymmetrical NCN′ and PCN pincer palladacycles were synthesized and showed good activity and selectivity in catalytic applications, demonstrating the utility of this compound in the development of new catalytic systems (Roffe et al., 2016).

Anion Detection in Aqueous Solution

Furthermore, research has explored the application of (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride derivatives in the selective detection and discrimination of anions in aqueous solutions. A study involving a tri-(2-picolyl) amine functionalized triarylborane demonstrated the compound's ability to distinguish between cyanide and fluoride ions through different fluorogenic responses, highlighting its potential use in environmental monitoring and safety applications (Zhang et al., 2019).

properties

IUPAC Name

[3-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-4-12-2-1-5(6)3-11;;/h1-2,4H,3,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLMHZWXTHPOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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